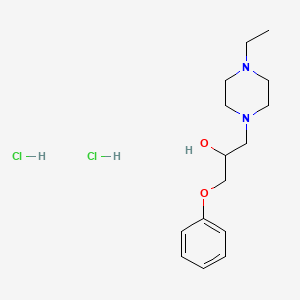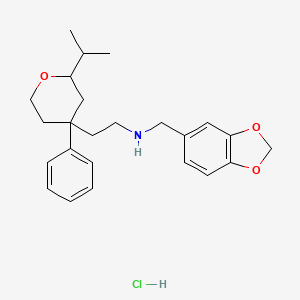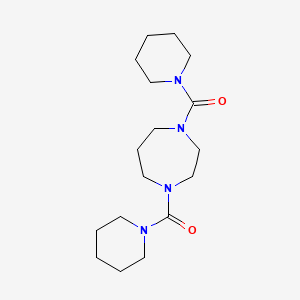
1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride
描述
1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride, also known as EPP dihydrochloride, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and other related hormones on the body. EPP dihydrochloride has been studied for its potential use in treating a variety of medical conditions, including hypertension, heart failure, and anxiety disorders.
作用机制
The mechanism of action of 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride involves its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for mediating the effects of adrenaline and other related hormones on the heart and blood vessels. By blocking these receptors, this compound dihydrochloride reduces the effects of sympathetic nervous system activation, which leads to a decrease in heart rate and blood pressure.
Biochemical and physiological effects:
This compound dihydrochloride has several biochemical and physiological effects on the body. These effects include a decrease in heart rate and blood pressure, as well as a reduction in the release of renin and aldosterone, which are hormones that regulate blood pressure. Additionally, this compound dihydrochloride has been shown to have anti-anxiety effects, which may be related to its ability to block the beta-adrenergic receptors in the brain.
实验室实验的优点和局限性
One advantage of using 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride in lab experiments is its well-defined mechanism of action. This allows researchers to study the effects of beta-adrenergic receptor blockade on various physiological and biochemical processes. Additionally, this compound dihydrochloride has been extensively studied in animal models and has a good safety profile. However, one limitation of using this compound dihydrochloride is its specificity for beta-adrenergic receptors, which may limit its use in studying other signaling pathways.
未来方向
There are several future directions for research on 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride. One area of interest is the development of new beta-adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, researchers are investigating the potential use of this compound dihydrochloride in combination with other drugs for the treatment of hypertension and other cardiovascular diseases. Finally, there is ongoing research on the role of beta-adrenergic receptors in various physiological and pathological processes, which may lead to new therapeutic targets for this compound dihydrochloride and other beta-adrenergic receptor antagonists.
科学研究应用
1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride has been extensively studied for its potential therapeutic applications in various medical conditions. One area of research has focused on the use of this compound dihydrochloride as a treatment for hypertension, which is a common cardiovascular disease characterized by high blood pressure. Studies have shown that this compound dihydrochloride can effectively lower blood pressure by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of sympathetic nervous system activation.
属性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-2-16-8-10-17(11-9-16)12-14(18)13-19-15-6-4-3-5-7-15;;/h3-7,14,18H,2,8-13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXLMPSRZVDFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-4-(2,4-dimethoxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082556.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4082557.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4082562.png)
![5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4082568.png)
![N-[4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4082573.png)


![N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4082591.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-chlorobenzamide](/img/structure/B4082598.png)
![N-(4-methyl-2-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4082601.png)
![2-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4082602.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-(4-fluorophenyl)-4-oxo-1-butanone](/img/structure/B4082610.png)
